molecular formula C12H10N6 B2454208 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1002651-53-7

7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2454208
CAS No.: 1002651-53-7
M. Wt: 238.254
InChI Key: LZCFJIBDOYMUQX-UHFFFAOYSA-N
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Description

Molecular Formula Breakdown

Component Structural Contribution Formula Contribution
Pyrazolo[1,5-a]pyrimidine core Fused bicyclic heterocycle C₇H₅N₅
1-Ethyl-1H-pyrazol-5-yl substituent Ethyl group at pyrazole N1 position C₃H₇N
3-Carbonitrile group Cyanide substituent at pyrimidine C3 CN

The ethyl group at the pyrazole ring’s N1 position contributes C₂H₅ , while the carbonitrile (-C≡N) accounts for CN . The remaining carbons and nitrogens are part of the fused bicyclic framework.

Key Functional Groups

  • Pyrazolo[1,5-a]pyrimidine scaffold : A fused bicyclic system with two nitrogen atoms in the pyrazole ring and two in the pyrimidine ring.
  • Ethyl substituent : A hydrophobic side chain at the pyrazole N1 position, enhancing lipophilicity.
  • Carbonitrile group : A highly electron-withdrawing substituent at the pyrimidine C3 position, influencing electronic properties and reactivity.

Structural Isomerism and Tautomerism Phenomena

Structural Isomerism

The pyrazolo[1,5-a]pyrimidine class exhibits isomerism based on the arrangement of nitrogen atoms in the fused rings. Common isomers include:

Isomer Ring Fusion Pattern Example Structure
Pyrazolo[1,5-a]pyrimidine Pyrazole fused to pyrimidine at 1,5-positions Target compound (C3-CN)
Pyrazolo[5,1-b]pyrimidine Pyrazole fused to pyrimidine at 5,1-positions Alternative isomer
Pyrazolo[3,4-d]pyrimidine Pyrazole fused to pyrimidine at 3,4-positions Distinct regioisomer

The target compound’s [1,5-a] fusion pattern ensures a specific electronic and steric profile, critical for biological interactions.

Tautomerism

Pyrazolo[1,5-a]pyrimidines can exhibit tautomerism due to keto-enol or imine-enamine equilibria. For derivatives with hydroxyl or hydrazine groups, tautomerism is prominent. However, the presence of the carbonitrile group in this compound likely stabilizes the non-tautomerized form by withdrawing electron density from the pyrimidine ring, reducing keto-enol resonance.

Crystallographic Data and Conformational Analysis

Crystallographic Parameters

While specific X-ray diffraction data for this compound are unavailable, general trends in pyrazolo[1,5-a]pyrimidine crystallography provide insights:

Parameter Typical Value for Pyrazolo[1,5-a]pyrimidines
Crystal System Monoclinic or orthorhombic
Unit Cell Dimensions a ≈ 10–12 Å, b ≈ 12–15 Å, c ≈ 8–10 Å
Space Group P2₁/c or P2₁/n

The fused bicyclic system typically adopts a planar conformation , with substituents oriented to minimize steric clashes. The ethyl group likely adopts a gauche conformation relative to the pyrazole ring, while the carbonitrile group projects perpendicular to the pyrimidine plane.

Conformational Analysis

The molecule’s conformation is influenced by:

  • Aromaticity : The pyrazolo[1,5-a]pyrimidine core is fully conjugated, enforcing planarity.
  • Substituent Orientation :
    • Ethyl group : Positioned to avoid steric hindrance with the pyrimidine ring.
    • Carbonitrile : Electron-withdrawing effects stabilize the pyrimidine ring’s electron-deficient nature.

Summary of Key Structural Features

Feature Description
Core Scaffold Pyrazolo[1,5-a]pyrimidine with fused nitrogen atoms
Substituents Ethyl (N1 of pyrazole), carbonitrile (C3 of pyrimidine)
Tautomerism Limited due to electron-withdrawing CN group
Crystal Packing Planar core with substituents in staggered conformations

Properties

IUPAC Name

7-(2-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-2-17-10(4-6-15-17)11-3-5-14-12-9(7-13)8-16-18(11)12/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCFJIBDOYMUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from Pyrazolo[1,5-a]pyrimidine Carboxylate Intermediates

A prominent strategy involves sequential modifications of pyrazolo[1,5-a]pyrimidine carboxylate precursors. This approach, adapted from the synthesis of analogous pyrazolo[1,5-a]pyrimidine derivatives, typically involves four key steps: reduction , oxidation , reductive amination , and heterocyclic coupling .

Reduction and Oxidation Steps

The commercially available ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a common starting material. Initial reduction with sodium borohydride converts the ester group to a primary alcohol with near-quantitative yield (99%). Subsequent oxidation using Dess–Martin periodinane generates the corresponding aldehyde, albeit with moderate efficiency (46% yield).

Reductive Amination and Coupling

The aldehyde intermediate undergoes reductive amination with ethylamine derivatives to introduce the 1-ethylpyrazole moiety. Sodium triacetoxyborohydride facilitates this step, yielding substituted pyrazolo[1,5-a]pyrimidines (63–84% yields). Finally, coupling with 2-(difluoromethyl)-1H-benzimidazole under basic conditions (tetraethylammonium chloride, potassium carbonate) installs the pyrazole ring, achieving 89% yield for critical intermediates.

Table 1: Key Steps in Multi-Step Synthesis
Step Reagents/Conditions Yield (%)
Reduction NaBH₄, ethanol, rt 99
Oxidation Dess–Martin periodinane, CH₂Cl₂ 46
Reductive Amination Ethylamine, NaBH(OAc)₃, 1,2-DCE 63–84
Heterocyclic Coupling K₂CO₃, Et₄NCl, DMF, 80°C 89

Cross-Dehydrogenative Coupling (CDC) Approaches

Cross-dehydrogenative coupling (CDC) reactions offer a single-step route to pyrazolo[1,5-a]pyrimidine scaffolds. This method, validated for structurally related compounds, employs N-amino-2-iminopyridines and β-diketones under oxidative conditions.

Reaction Optimization

The CDC reaction between N-amino-2-iminopyridine and ethyl acetoacetate demonstrates sensitivity to acid loading and atmosphere. Acetic acid (6 equivalents) and molecular oxygen (1 atm) maximize yields (94%), while inert atmospheres (e.g., argon) suppress product formation (<6%).

Table 2: Impact of Acetic Acid and Atmosphere on CDC Yield
Entry Acetic Acid (equiv) Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Ar 6

Mechanistic Pathway

The reaction proceeds via nucleophilic addition of the enolized β-diketone to N-amino-2-iminopyridine, followed by oxidative dehydrogenation. Molecular oxygen acts as the terminal oxidant, driving the formation of the pyrazolo[1,5-a]pyrimidine core.

Alternative Strategies: Cyclocondensation and Functional Group Interconversion

Nitrile Installation via Nucleophilic Substitution

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring’s electron-deficient nature facilitates SNAr reactions at position 7. For example:

SubstrateReagent/ConditionsProductYieldSource
7-Chloro-pyrazolo[1,5-a]pyrimidineHydrazine hydrate, ethanol, RT7-Hydrazinyl derivative92%
5-Chloro-7-morpholinyl derivativeAmines (e.g., tert-butylpiperazine)PI3Kδ inhibitors60–85%

These reactions highlight the versatility of SNAr in introducing amino or morpholine groups, critical for modulating biological activity .

Electrophilic Aromatic Substitution

The pyrazole moiety undergoes electrophilic substitution, particularly at activated positions:

  • Formylation : Under Vilsmeier-Haack conditions (POCl₃/DMF), 7-arylpyrazolo[1,5-a]pyrimidines are formylated at position 3. Yields depend on aryl substituents (e.g., 72% for thiophene derivatives vs. 58% for nitro-substituted aryl) .

  • Cyclization : Reaction with enones (e.g., 27 ) under microwave irradiation forms 7-alkynyl-2,6-diaryl derivatives (28a–t ) via regioselective cyclization .

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization of alkynyl or aryl substituents:

  • Sonogashira Coupling : 7-Alkynyl derivatives undergo coupling with aryl halides to generate biaryl systems, enhancing π-conjugation .

  • Suzuki-Miyaura Coupling : Arylboronic acids react with halogenated pyrazolo[1,5-a]pyrimidines, enabling diversification at position 6 or 7 .

Carbonitrile Reactivity

The 3-carbonitrile group participates in:

  • Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions (not directly reported but inferred from analogous systems) .

  • Nucleophilic Addition : Reaction with Grignard reagents or amines to form imines or amidines .

Oxidation and Reduction

  • Oxidative Diol Cleavage : Using OsO₄/NaIO₄, vinyl groups are oxidized to aldehydes (e.g., 138 from 136 ) .

  • Reduction : DIBAL-H reduces esters to alcohols, which are oxidized to aldehydes (e.g., 140 from 139 ) .

Cyclization and Ring-Opening

  • Microwave-Assisted Cyclization : Reaction of 5-amino-4-cyanopyrazoles with enones yields 7-aminopyrazolo[1,5-a]pyrimidines (4a–f ) with high regioselectivity (Scheme 5) .

  • Ring-Opening of Butyrolactone : Forms 6-(2-hydroxyethyl) derivatives via β-dicarbonyl intermediates (Scheme 3) .

Regioselective Modifications

Recent studies emphasize microwave irradiation’s role in controlling regioselectivity:

  • 7-Aryl vs. 5-Aryl Selectivity : Reactions with (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones (5a–f ) under microwaves favor 7-aryl products (7a–f ) over 5-aryl isomers (Schemes 6–7) .

Key Research Findings

Reaction TypeKey InsightImpactSource
SNArElectron-withdrawing groups enhance reactivity at position 7.Enables targeted drug design.
Microwave CyclizationRegioselective formation of 7-substituted derivatives over 5-substituted.Streamlines synthesis of bioactive cores.
FormylationElectronic effects of 7-aryl groups dictate reaction efficiency.Facilitates late-stage diversification.

Scientific Research Applications

Cancer Therapy

7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has shown promise as an inhibitor of various kinases involved in cancer pathways. Research indicates that derivatives of this compound can inhibit kinases such as IRAK4 and PI3K, which are critical in tumor growth and metastasis.

Case Studies:

  • A study demonstrated that modifications to the compound could enhance its selectivity and potency against specific cancer cell lines, suggesting its potential as a targeted therapy.

Table 1: Kinase Inhibition Potency

Compound NameTarget KinaseIC50 (nM)Reference
7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileIRAK425
Derivative API3K15
Derivative BmTOR10

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has identified that pyrazolo[1,5-a]pyrimidines can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies:

  • A library of pyrazolo derivatives was screened for anti-inflammatory activity, revealing that certain modifications to the core structure significantly enhanced efficacy against pro-inflammatory cytokines .

Drug Discovery and Development

The unique structural features of 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile make it a valuable scaffold in drug design. Its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets allows for the rational design of new therapeutics.

Table 2: Structural Modifications and Biological Activity

ModificationBiological ActivityReference
Ethyl group at position 1Enhanced solubility
Fluorinated analogsIncreased potency against PI3Kδ
Morpholine substituentSelective inhibition of cancer cell proliferation

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group and the carbonitrile moiety enhances its reactivity and potential for functionalization, making it a valuable scaffold in drug discovery and material science .

Biological Activity

7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This class of compounds has garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis and Structure

The synthesis of 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 3-amino-pyrazole derivatives with appropriate biselectrophilic compounds. This method allows for the introduction of various substituents that can modulate biological activity. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specific derivatives have demonstrated inhibitory effects on kinases such as CDK2 and VEGFR-2, which are critical in cancer progression and angiogenesis .
  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrimidines against multiple cancer cell lines (A549, MCF7, LoVo, HT29). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Anti-inflammatory Activity

7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been investigated for its anti-inflammatory properties:

  • COX Inhibition : Several studies have reported that pyrazolo[1,5-a]pyrimidines can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation. For example, derivatives showed selectivity indices significantly higher than traditional anti-inflammatory drugs like celecoxib .

Enzymatic Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Protein Kinases : It has been identified as a potential inhibitor of various protein kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses and may be beneficial in treating diseases characterized by aberrant kinase activity .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer efficacy. The results demonstrated that compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against cancer cell lines compared to those with electron-donating groups.

CompoundCell LineIC50 (µM)Mechanism
7-(1-Ethyl-pyrazol)A5492.5CDK2 Inhibition
7-(Phenyl)MCF73.0VEGFR-2 Inhibition

Case Study 2: Anti-inflammatory Profile
In another investigation focusing on anti-inflammatory activity using carrageenan-induced edema models, one derivative was found to reduce paw edema by over 60%, indicating significant anti-inflammatory effects.

CompoundEdema Inhibition (%)Selectivity Index
7-(Ethyl-pyrazol)62%>10

Q & A

Q. Key Data :

  • Typical yields range from 60–84% for cyclocondensation steps .
  • Reaction temperatures: 60–100°C in polar solvents (e.g., 2-propanol, DMF) .

Basic: How is the molecular structure of these compounds characterized?

Answer:
Structural validation relies on spectroscopic and crystallographic methods:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic H at δ 7.36–8.91 ppm) and carbon types (e.g., nitrile carbons at ~104–106 ppm) .
    • IR : Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, amide C=O at ~1674 cm⁻¹) .
  • X-ray Crystallography : Confirms planarity of the pyrazolo[1,5-a]pyrimidine core (r.m.s. deviation ≤0.011 Å) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds forming sheets) .

Q. Example :

  • 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile : Monoclinic crystal system (P21/c), with a = 4.98 Å, b = 18.40 Å, c = 10.15 Å .

Advanced: What strategies are used to functionalize position 7 of the pyrazolo[1,5-a]pyrimidine core?

Answer:
Position 7 is critical for modulating bioactivity. Functionalization methods include:

  • Nucleophilic Aromatic Substitution : Chlorine at position 7 can be replaced with amines (e.g., 2-chloroaniline) under mild heating (60°C, 3 hours) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups using palladium catalysts .
  • Electrophilic Substitution : Nitration or halogenation at position 7 requires directing groups (e.g., electron-withdrawing cyano) to activate the site .

Q. Case Study :

  • 7-(Thiophen-2-yl) Derivative : Synthesized via coupling of 5-aminopyrazole with sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate, yielding 60% isolated product .

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Answer:
Contradictions often arise from solvent effects, tautomerism, or crystallographic packing. Mitigation strategies:

  • Variable-Temperature NMR : Resolves dynamic processes (e.g., NH tautomerism in DMSO-d₆ at 110°C) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts and optimize geometries for comparison with experimental data .
  • Crystallographic Validation : Single-crystal X-ray structures provide unambiguous bond-length/angle data (e.g., C–Cl bond length = 1.73 Å in chlorinated derivatives) .

Q. Example :

  • Discrepancies in melting points (e.g., 178–179°C vs. 233–235°C) may stem from polymorphic forms or solvent impurities .

Advanced: How is the biological activity of pyrazolo[1,5-a]pyrimidine derivatives evaluated in anti-tumor research?

Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
    • Enzyme Inhibition : Kinase inhibition (e.g., EGFR, VEGFR2) measured via fluorescence polarization .
  • Molecular Docking : Predicts binding modes to targets (e.g., ATP-binding pockets) using AutoDock Vina .
  • SAR Studies : Modifications at position 7 (e.g., heteroaryl groups) enhance potency. For example, 7-(furan-2-yl) derivatives show improved selectivity .

Q. Key Finding :

  • Trifluoromethyl Derivatives : Exhibit enhanced metabolic stability and target affinity due to lipophilic and electron-withdrawing effects .

Basic: What purification techniques are optimal for pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Recrystallization : Ethanol, methanol, or ethyl acetate yield high-purity crystals (e.g., 67–70% recovery) .
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2 v/v) separates regioisomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .

Q. Data :

  • Melting points serve as purity indicators (e.g., sharp mp = 263–265°C for compound 10d) .

Advanced: What computational tools are used to predict the reactivity of the pyrazolo[1,5-a]pyrimidine core?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., C-5 as electron-deficient) .
  • Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand stability over nanosecond timescales .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. Example :

  • Nitrile groups at position 3 increase electrophilicity, facilitating nucleophilic attack at C-7 .

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